Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C14H19N2O3. It is a derivative of benzoic acid and piperidine, and it is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with piperidine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted benzoates.
Scientific Research Applications
Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-piperidinylcarbonyl)amino]benzoate
- Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate
- Methyl 2-aminobenzoate
Uniqueness
Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 2-(piperidine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-4-2-3-5-12(11)16-13(17)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,16,17) |
InChI Key |
BUQVQVPEMPNOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCNCC2 |
Origin of Product |
United States |
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